molecular formula C18H19N3O3 B2816758 Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate CAS No. 1351393-87-7

Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate

Cat. No.: B2816758
CAS No.: 1351393-87-7
M. Wt: 325.368
InChI Key: AMGUDHLITUYRHZ-UHFFFAOYSA-N
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Description

Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methyl ester and other substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines with different substituents, such as:

  • 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
  • 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Uniqueness

What sets Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate apart from similar compounds is its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-11-14(9-10-15(22)24-3)12(2)21-17(19-11)16(18(23)20-21)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGUDHLITUYRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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